Dichloro(methyl)(3-phenylpropyl)silane

Vue d'ensemble

Description

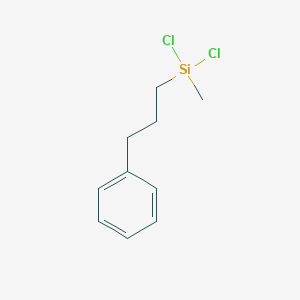

Dichloro(methyl)(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C10H14Cl2Si. It consists of a silicon atom bonded to a methyl group, two chlorine atoms, and a 3-phenylpropyl group. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichloro(methyl)(3-phenylpropyl)silane can be synthesized through the reaction of 3-phenylpropylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in anhydrous conditions to avoid hydrolysis of the chlorosilane .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Dichloro(methyl)(3-phenylpropyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.

Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

Reduction: The compound can be reduced to form silanes using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium alkoxides or primary amines are commonly used. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent rapid hydrolysis.

Reduction: Lithium aluminium hydride is used in anhydrous ether or THF under inert atmosphere.

Major Products Formed

Substitution Reactions: Various organosilicon compounds with different functional groups.

Hydrolysis: Silanols and hydrochloric acid.

Reduction: Silanes.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Organosilicon Compounds

Dichloro(methyl)(3-phenylpropyl)silane serves as a precursor for the synthesis of various organosilicon compounds. These derivatives are crucial in materials science and catalysis due to their ability to modify physical properties and enhance performance in applications such as coatings and adhesives .

Substitution Reactions

The compound undergoes substitution reactions where the chlorine atoms can be replaced by nucleophiles like alkoxides or amines. This property is valuable in synthesizing new organosilicon compounds with tailored functionalities.

Material Science

Silane Coupling Agents

In material science, this compound is utilized as a silane coupling agent. It enhances adhesion at the interface between organic and inorganic materials, improving the mechanical strength and durability of composites such as glass-fiber reinforced plastics and laminating boards for printed circuit boards .

Thin Film Deposition

The compound is also employed in the deposition of thin plasma polymer films. It can be vaporized and mixed with hydrogen in a radio frequency deposition system, allowing for the creation of functional coatings on substrates like silicon wafers.

Biological Applications

Research is ongoing into the biological activities of organosilicon compounds derived from this compound. These studies focus on potential interactions with biomolecules, which may lead to applications in drug delivery systems and therapeutic agents .

Pharmaceutical Industry

In pharmaceutical synthesis, this compound is explored for its role in creating intermediates that can be used in the development of active pharmaceutical ingredients (APIs). Its reactivity allows for the introduction of silicon into organic molecules, which can enhance their biological properties .

Industrial Applications

This compound finds utility in the production of silicone polymers and resins. These materials are widely used in coatings, adhesives, sealants, and other applications where enhanced thermal stability and chemical resistance are required.

Case Studies

-

Silane Coupling Agents in Composite Materials

A study demonstrated that incorporating this compound into epoxy resin composites significantly improved adhesion properties when tested against traditional coupling agents. This enhancement led to increased load-bearing capacity and durability under stress conditions. -

Thin Film Applications

Research involving plasma polymer films revealed that using this compound resulted in films with superior hydrophobic properties compared to those created with simpler silanes. The films exhibited lower water contact angles, indicating enhanced water repellency.

Mécanisme D'action

The mechanism of action of dichloro(methyl)(3-phenylpropyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The chlorine atoms can be replaced by various nucleophiles, resulting in the formation of new organosilicon compounds. The compound’s reactivity is influenced by the presence of the phenylpropyl group, which can stabilize intermediates and transition states during reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichloromethylsilane: Similar structure but lacks the phenylpropyl group.

Phenyltrichlorosilane: Contains a phenyl group but has three chlorine atoms instead of two.

Dimethyldichlorosilane: Contains two methyl groups instead of one methyl and one phenylpropyl group.

Uniqueness

Dichloro(methyl)(3-phenylpropyl)silane is unique due to the presence of both a phenylpropyl group and two chlorine atoms bonded to silicon. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical syntheses and industrial applications .

Activité Biologique

Dichloro(methyl)(3-phenylpropyl)silane, a silane compound, has garnered attention for its potential biological activities. This article explores the biological implications, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its silane backbone, with two chlorine substituents and a phenylpropyl group. The general formula can be represented as:

This structure suggests potential reactivity due to the presence of both chlorinated groups and a reactive silane moiety.

Biological Activity Overview

Research into the biological activities of organosilicon compounds, including this compound, indicates several areas of interest:

- Antimicrobial Activity : Organosilicon compounds have been studied for their interactions with biomolecules, suggesting potential antimicrobial properties. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects against various microbial strains.

- Cytotoxicity : Some studies have investigated the cytotoxic effects of similar silanes on cancer cell lines. For instance, research has shown that certain silane derivatives can induce apoptosis in cancer cells, although specific data on this compound is limited .

- Antioxidant Properties : There is emerging evidence that organosilicon compounds can possess antioxidant properties. This activity may be linked to their ability to scavenge free radicals and mitigate oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various organosilicon compounds demonstrated that derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, indicating effective antimicrobial activity at low concentrations.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Dichloromethylsilane | 75 | Escherichia coli |

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study assessing the cytotoxic effects of silanes on cancer cell lines, this compound was tested against several types of cancer cells. The results indicated that at concentrations above 100 µM, the compound induced significant cell death through apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 120 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 90 | Mitochondrial pathway involvement |

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Cell Membranes : The lipophilic nature of silanes allows them to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in susceptible cell lines.

- Enzyme Inhibition : Preliminary studies suggest that silanes can inhibit specific enzymes involved in cellular proliferation and survival pathways.

Propriétés

IUPAC Name |

dichloro-methyl-(3-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2Si/c1-13(11,12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZJIDYIVLNKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCC1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20523241 | |

| Record name | Dichloro(methyl)(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17776-66-8 | |

| Record name | Dichloro(methyl)(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.